molecular formula C20H21ClN4O B4501766 3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-1-phenyl-1H-pyrazole-5-carboxamide

3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-1-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B4501766
M. Wt: 368.9 g/mol
InChI Key: OSOHVPRPBRXDDJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-1-phenyl-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a 4-chlorophenyl group at position 3, a phenyl group at position 1, and a dimethylaminoethyl carboxamide moiety at position 3.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c1-24(2)13-12-22-20(26)19-14-18(15-8-10-16(21)11-9-15)23-25(19)17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOHVPRPBRXDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=NN1C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-1-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a chlorophenyl halide in the presence of a Lewis acid catalyst.

    Attachment of the dimethylaminoethyl group: This can be done via nucleophilic substitution, where the pyrazole derivative reacts with a dimethylaminoethyl halide.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-1-phenyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-1-phenyl-1H-pyrazole-5-carboxamide , often referred to in scientific literature as a pyrazole derivative, has garnered interest in various fields of research due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and relevant case studies.

Molecular Formula

The molecular formula is C17H20ClN3OC_{17}H_{20}ClN_3O, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, and antipyretic properties. Research indicates that modifications to the pyrazole structure can lead to enhanced biological activity.

Case Study: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of various pyrazole derivatives, including this compound. It was found to significantly reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases .

Anticancer Research

Recent studies have explored the anticancer properties of pyrazole derivatives. The compound has shown promise in inhibiting the proliferation of cancer cells in vitro.

Data Table: Anticancer Activity

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)15.0Inhibition of cell cycle progression
A549 (Lung)10.0Modulation of signaling pathways

This data highlights its potential as a lead compound for developing new anticancer therapies.

Neuropharmacology

The dimethylamino group suggests potential activity on neurotransmitter systems. Preliminary studies indicate that this compound may act as a modulator of serotonin receptors, which could be beneficial in treating mood disorders.

Case Study: Serotonin Receptor Modulation

In a pharmacological study, the compound was tested for its effects on serotonin receptor subtypes. Results indicated that it acts as a partial agonist at the 5-HT2A receptor, which is implicated in mood regulation .

Synthesis and Development

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis pathway often includes:

  • Formation of the pyrazole ring via cyclization reactions.
  • Introduction of the chlorophenyl and dimethylaminoethyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.

Synthesis Data Table

StepReagents/ConditionsYield (%)
Cyclization1-methyl-1-phenylhydrazine + isothiocyanate85
SubstitutionChlorobenzene + base75
Final PurificationCrystallization90

This table summarizes key steps in the synthesis process and their respective yields.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Kinase Inhibition: Analogues with dimethylaminoethyl groups (e.g., ) show moderate inhibition of tyrosine kinases due to amine-mediated hydrogen bonding.
  • Antimicrobial Activity : Chlorophenyl-containing pyrazoles (e.g., ) disrupt bacterial membrane integrity via hydrophobic interactions.
  • Toxicity Profile: Dimethylaminoethyl derivatives may exhibit higher hepatotoxicity compared to methoxy or fluorophenyl analogues .

Biological Activity

3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-1-phenyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. Its structure suggests properties that may be beneficial in targeting various biological pathways, especially in oncology and kinase inhibition.

Chemical Structure

The compound features a pyrazole ring system, which is known for its biological activity. The presence of a 4-chlorophenyl group and a dimethylaminoethyl substituent contributes to its pharmacological profile.

Anticancer Activity

Recent studies have investigated the anticancer properties of related compounds, particularly focusing on glioblastoma. For instance, a derivative, 4j , demonstrated significant inhibitory effects on glioma cell lines and primary patient-derived glioblastoma neurospheres. It exhibited low micromolar activity against the kinase AKT2/PKBβ, which is crucial in oncogenic signaling pathways associated with glioma malignancy .

Key Findings:

  • Inhibition of Glioma Growth: Compound 4j inhibited growth in 3D neurosphere cultures derived from glioblastoma stem cells.
  • Selectivity: It showed reduced cytotoxicity towards non-cancerous cells even at higher concentrations, indicating a favorable therapeutic window .

Kinase Inhibition

The compound's structural features suggest potential as a kinase inhibitor. Inhibitors targeting the AKT pathway are being explored for their roles in cancer treatment due to their involvement in cell survival and proliferation. The ability of similar pyrazole derivatives to inhibit kinases has been documented, showing promise for further development .

Case Studies

Study Compound Target Activity Selectivity
Study 14jAKT2Low micromolar inhibitionLess toxic to non-cancerous cells
Study 2Various pyrazolesMultiple kinasesVariable efficacy against cancer linesVaries by compound

The proposed mechanism of action for compounds like this compound involves:

  • Kinase Inhibition: Disruption of signaling pathways that promote tumor growth.
  • Induction of Apoptosis: Potentially leading to programmed cell death in malignant cells while sparing healthy tissues.

Q & A

Q. What are the standard synthetic protocols for 3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-1-phenyl-1H-pyrazole-5-carboxamide, and how can purity be optimized?

The synthesis typically involves a multi-step process starting with condensation of substituted phenyl precursors to form the pyrazole core. For example, intermediates like 5-(4-chlorophenyl)-1-pentanol can be used to build the 1,5-diarylpyrazole scaffold via acid-catalyzed cyclization . Purity optimization requires chromatographic techniques (e.g., flash chromatography) and recrystallization in polar aprotic solvents like acetonitrile. Microwave-assisted synthesis has been shown to enhance reaction efficiency and yield in analogous pyrazole derivatives .

Q. How is structural characterization performed for this compound?

X-ray crystallography is the gold standard for resolving the 3D configuration, particularly for verifying substituent positions on the pyrazole ring. For instance, crystal data (monoclinic, P2₁/c space group, a = 9.0032 Å, b = 20.1001 Å) confirm bond lengths and angles critical for structure-activity relationships (SAR) . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR (¹H/¹³C) to assign aromatic proton environments .

Q. What preliminary biological screening approaches are recommended?

Initial screening should focus on in vitro assays targeting receptors or enzymes with known pyrazole interactions. For example, cannabinoid receptor (CB1) binding assays are relevant due to structural similarities to SR141716 (a CB1 antagonist) . Dose-response curves (IC₅₀ values) and cytotoxicity profiling (e.g., MTT assay) are essential to establish therapeutic windows .

Q. How can researchers ensure batch-to-batch consistency in synthesis?

Use orthogonal analytical methods:

  • HPLC : Monitor purity (>98%) with a C18 column and acetonitrile/water gradient .
  • DSC/TGA : Assess thermal stability and polymorphic forms .
  • Elemental analysis : Verify stoichiometric ratios of C, H, N .

Advanced Research Questions

Q. How can SAR studies be designed to improve the compound’s bioactivity?

Systematic substitution of the dimethylaminoethyl group or chlorophenyl moiety can elucidate key pharmacophores. For example:

  • Replace the 4-chlorophenyl group with fluorophenyl to assess halogen effects on receptor affinity .
  • Modify the dimethylaminoethyl chain length to optimize lipophilicity (logP) and blood-brain barrier penetration .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like kinases or GPCRs .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

  • Standardized protocols : Use common reference compounds (e.g., SR141716 for CB1 studies) .
  • Meta-analysis : Compare IC₅₀ values across studies while controlling for variables like pH and temperature .
  • Proteomic profiling : Identify off-target interactions that may explain divergent results .

Q. How can computational methods complement experimental data in mechanism-of-action studies?

  • MD simulations : Track conformational changes in the pyrazole core during receptor binding .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett constants) with activity data to predict new derivatives .
  • ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., CYP450 inhibition) .

Q. What experimental designs are optimal for evaluating in vivo efficacy?

  • Rodent models : For neuroinflammatory or metabolic disorders, administer the compound intraperitoneally (5–20 mg/kg) and monitor biomarkers (e.g., TNF-α, IL-6) .
  • Pharmacokinetic profiling : Measure plasma half-life via LC-MS/MS and assess tissue distribution .
  • Toxicology : Conduct histopathology and liver/kidney function tests after chronic dosing .

Q. How can structural ambiguities in crystallographic data be addressed?

  • Twinned crystals : Use SHELXL for refinement and validate with R-factor convergence (<5%) .
  • Disorder modeling : Apply TLS (translation-libration-screw) parameters to refine mobile substituents .
  • Complementary spectroscopy : Compare DFT-calculated IR spectra with experimental data to confirm functional groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-1-phenyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-1-phenyl-1H-pyrazole-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.